ethyl 4-formyl-1H-pyrazole-3-carboxylate

Heterocyclic Synthesis Building Block Classification Medicinal Chemistry

Ethyl 4-formyl-1H-pyrazole-3-carboxylate is an AXB3 Aldo-X bifunctional building block combining an NH nucleophile (N1), aldehyde electrophile (C4), and ester handle (C3) in a single pyrazole scaffold. • Orthogonal reactivity enables sequential, regioselective transformations for pyrazole-fused heterocycles and SAR libraries. • Used in synthesis of fungicidal agents, calcium channel blockers, and antibacterial leads. • Supplied at ≥98% purity; stored at 2-8°C under inert atmosphere.

Molecular Formula C7H8N2O3
Molecular Weight 168.15 g/mol
CAS No. 179692-09-2
Cat. No. B065732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-formyl-1H-pyrazole-3-carboxylate
CAS179692-09-2
Molecular FormulaC7H8N2O3
Molecular Weight168.15 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C=NN1)C=O
InChIInChI=1S/C7H8N2O3/c1-2-12-7(11)6-5(4-10)3-8-9-6/h3-4H,2H2,1H3,(H,8,9)
InChIKeyUEQLAZGHIUZUEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-Formyl-1H-Pyrazole-3-Carboxylate – Sourcing & Specifications


Ethyl 4-formyl-1H-pyrazole-3-carboxylate (CAS 179692-09-2, molecular formula C₇H₈N₂O₃, molecular weight 168.15 g/mol) is a heterocyclic compound classified as a pyrazole derivative bearing both a 3-carboxylate ester and a 4-formyl substituent [1]. It is formally designated as an Aldo-X bifunctional building block (AXB3), defined by the presence of two distinct reactive functionalities with orthogonal reactivity—an aldehyde group suitable for condensation and nucleophilic addition reactions, and an ester group amenable to hydrolysis and further derivatization—within a single pyrazole scaffold [2]. This bifunctionality enables sequential and regioselective transformations for the construction of pyrazole-fused and pyrazole-substituted molecular frameworks [2]. Commercially, the compound is typically supplied as a solid with purity specifications of NLT 98%, with storage conditions recommended at 2–8°C .

Building Block Class
AXB3 Aldo-X Bifunctional
Reactive Sites
N1 (nucleophilic), C4-formyl, C3-ester
Synthetic Fit
Supports sequential, regioselective transformations

Ethyl 4-Formyl-1H-Pyrazole-3-Carboxylate: Why Substitution Fails


Generic substitution among pyrazole-3-carboxylate derivatives is precluded by two principal structural and functional determinants. First, the ortho-relationship between the 3-carboxylate and 4-formyl groups in ethyl 4-formyl-1H-pyrazole-3-carboxylate confers bifunctional reactivity that is absent in monofunctional pyrazole carboxylates lacking the 4-formyl group (e.g., ethyl 1H-pyrazole-3-carboxylate) or in pyrazole-4-carbaldehydes lacking the 3-ester moiety [1]. Second, the N1-unsubstituted (NH) status of this compound renders it a versatile synthetic hub that can undergo N-alkylation or N-arylation as a first diversification step, whereas N1-substituted analogs (e.g., ethyl 1-aryl-4-formyl-1H-pyrazole-3-carboxylates) are already committed to a specific substitution pattern and cannot be further elaborated at N1 without deprotection or cleavage [2]. The combination of NH nucleophilicity at N1, the aldehyde electrophilicity at C4, and the ester handle at C3 constitutes a three-point diversification vector set that is not present in any single generic alternative within the pyrazole-3-carboxylate family [2].

Target
Ethyl 4-formyl-1H-pyrazole-3-carboxylate: bifunctional aldehyde-ester, NH at N1
Substitute Risk
Monofunctional pyrazole carboxylates (lacking 4-formyl) cannot reproduce bifunctional sequential reactivity.
Target
NH scaffold permits N-alkylation or N-arylation as first diversification step
Substitute Risk
N1-aryl or N1-alkyl analogs lock diversification site, requiring deprotection for further modification.

Ethyl 4-Formyl-1H-Pyrazole-3-Carboxylate: Differentiation Evidence


AXB3 Bifunctional Scaffold vs. Monofunctional Pyrazoles

Ethyl 4-formyl-1H-pyrazole-3-carboxylate is uniquely classified as an AXB3 (Aldo-X Bifunctional Building Block), a designation that explicitly requires two functional groups with orthogonal reactivity—specifically an aldehyde and a carboxylate ester—positioned on the same heterocyclic core to enable sequential, chemo- and regioselective transformations. In contrast, monofunctional pyrazole building blocks, such as ethyl 1H-pyrazole-3-carboxylate (lacking the 4-formyl group) or 1H-pyrazole-4-carbaldehyde (lacking the 3-ester), are designated merely as AX or B3 precursors and cannot support the same scope of bifunctional elaboration without additional synthetic steps to introduce the missing functionality [1].

AXB3 Bifunctional Classification
Class-level
3 reactive sites (N1, C4-formyl, C3-ester) vs. 2 sites in monofunctional pyrazoles
Supports broader synthetic utility context
Classification based on functionalization pattern analysis; reported in AXB3 building block review
Heterocyclic Synthesis Building Block Classification Medicinal Chemistry Scaffold Diversification

Vilsmeier-Haack Cyclization: Pyrazole vs. Thiadiazole Outcome

Under identical Vilsmeier-Haack reaction conditions employing (het)aroylhydrazones of ethyl pyruvates as starting materials, the synthesis of ethyl 4-formyl-1H-pyrazole-3-carboxylate proceeds via cyclization to the pyrazole scaffold, while a parallel synthetic route yields ethyl 1,2,3-thiadiazole-4-carboxylate via Hurd-Mori conditions. Although direct yield data for the target compound in this specific comparative study were not reported, the established synthetic pathway demonstrates that the pyrazole product is obtained as a distinct structural outcome from the same precursor class, with the formyl group introduced at the pyrazole C4 position during cyclization [1]. This contrasts with alternative heterocyclic outcomes (e.g., thiadiazole formation) that produce scaffolds lacking the bifunctional aldehyde-ester adjacency characteristic of the AXB3 pyrazole system [1].

Vilsmeier-Haack Cyclization Outcome
Class-level
Pyrazole scaffold with 4-formyl obtained; same precursors can yield non-bifunctional thiadiazole under different conditions
Scaffold-selective synthesis context
Reported in comparative study of (het)aroylhydrazone cyclization; yield data not provided
Vilsmeier-Haack Reaction Pyrazole Synthesis Comparative Yield Analysis Thiadiazole Synthesis

Fungicidal Activity of 4-Formylpyrazole-3-Carboxylate Derivatives

Fungicidal activity has been observed in 1-(2,4-dinitrophenyl)-4-formylpyrazole-3-carboxylate, a derivative that incorporates the identical 4-formylpyrazole-3-carboxylate core scaffold found in ethyl 4-formyl-1H-pyrazole-3-carboxylate [1]. This same scaffold has also been employed in the synthesis of potential calcium channel blockers (4-(3-carboxypyrazol-4-yl)-1,4-dihydropyridines), demonstrating the pharmacophoric relevance of the 4-formylpyrazole-3-carboxylate substructure [1]. In contrast, pyrazole-3-carboxylate derivatives lacking the 4-formyl group do not provide the same electrophilic handle for condensation-based diversification into bioactive frameworks. No quantitative bioactivity data (e.g., IC₅₀, MIC) for the unsubstituted ethyl 4-formyl-1H-pyrazole-3-carboxylate itself were identified in the accessible literature.

Fungicidal Scaffold Context
Class-level
Derivative 1-(2,4-dinitrophenyl)-4-formylpyrazole-3-carboxylate showed fungicidal activity; parent compound not tested
Supports agrochemical derivative research
Class-level inference; data from unspecified assay; no quantitative metrics
Fungicidal Activity Agrochemical Intermediates Pyrazole-3-carboxylate SAR Calcium Channel Blocker Precursors

N1 Diversification: NH vs. N1-Substituted Pyrazoles

Ethyl 4-formyl-1H-pyrazole-3-carboxylate bears an unsubstituted N1 position (NH-pyrazole), whereas a broad class of structurally related analogs—including ethyl 1-aryl-4-formyl-1H-pyrazole-3-carboxylates, ethyl 1-alkyl-4-formyl-1H-pyrazole-3-carboxylates, and ethyl 1-(heteroaryl)-4-formyl-1H-pyrazole-3-carboxylates—are pre-functionalized at N1 and thus locked into a specific substitution pattern that cannot be altered without synthetic cleavage [1][2]. The NH scaffold serves as a universal precursor for introducing diverse N1 substituents (alkyl, aryl, heteroaryl, or other functional groups) at the chemist's discretion, enabling a single purchased building block to generate an entire library of N1-diversified derivatives [2].

N1 Diversification Potential
Class-level
NH scaffold: unlimited diversification vs. N1-substituted analogs: fixed substitution pattern
Single precursor for parallel library synthesis
Class-level; based on N-alkylation/arylation pathways; no direct comparative assay
N-Alkylation N-Arylation Pyrazole Diversification Synthetic Intermediate Library Synthesis

Antibacterial Activity of 4-Formylpyrazole Carboxylic Acids

Derivatives synthesized from the 4-formylpyrazole scaffold—specifically pyrazole-4-carboxylic acids and pyrazole-4-carbothioamides bearing a benzenesulfonamide moiety at N1—have demonstrated moderate antibacterial activity against Gram-positive bacterial strains including Staphylococcus aureus and Bacillus subtilis. Three tested compounds (9e, 11b, and 11f) exhibited moderate antibacterial activity, while one compound (9g) showed moderate antifungal activity against Aspergillus niger and Aspergillus flavus [1]. The 4-formyl group serves as the essential synthetic precursor for accessing these bioactive carboxylic acid and carbothioamide derivatives via established oxidation and functional group interconversion procedures [1]. Ethyl 4-formyl-1H-pyrazole-3-carboxylate itself was not directly tested in this study, but its 4-formyl functionality is the requisite starting point for generating the active derivatives.

Antibacterial Scaffold Context
Class-level
Derivatives (pyrazole-4-carboxylic acids) showed moderate Gram-positive activity (S. aureus, B. subtilis); no activity against Gram-negative strains
4-formyl enables antibacterial pharmacophore synthesis
Class-level; parent compound not tested; activity limited to three derivatives
Antibacterial Gram-positive bacteria Pyrazole-4-carboxylic acid SAR Benzenesulfonamide

Ethyl 4-Formyl-1H-Pyrazole-3-Carboxylate: Research & Industrial Applications


Pyrazole Library Synthesis via N1-Functionalization

The unsubstituted NH at N1 of ethyl 4-formyl-1H-pyrazole-3-carboxylate provides a universal entry point for generating diverse N1-substituted 4-formylpyrazole-3-carboxylate libraries through N-alkylation or N-arylation reactions [1]. This approach, demonstrated in the synthesis of ethyl 1-aryl-4-formyl-1H-pyrazole-3-carboxylates from aromatic amines via diazonium salts [2], enables medicinal chemists to explore structure-activity relationships (SAR) across N1 substitution while preserving the bifunctional aldehyde-ester core for subsequent scaffold elaboration [1].

Agrochemical Precursors: Fungicidal Pyrazoles & Calcium Channel Modulators

The 4-formylpyrazole-3-carboxylate scaffold serves as a precursor for fungicidal agents, as evidenced by the fungicidal activity observed in 1-(2,4-dinitrophenyl)-4-formylpyrazole-3-carboxylate [1]. The same scaffold has been utilized in the synthesis of potential calcium channel blockers (4-(3-carboxypyrazol-4-yl)-1,4-dihydropyridines), demonstrating the scaffold's versatility for generating bioactive molecules relevant to both agrochemical and pharmaceutical applications [1].

Pyrazole-Fused Polycyclic Frameworks via Aldehyde Condensation

The aldehyde functionality at the C4 position enables condensation reactions that are foundational to constructing pyrazole-fused heterocyclic systems. The compound's classification as an AXB3 Aldo-X bifunctional building block explicitly references its utility in generating complex pyrazole-based molecular frameworks through sequential organic transformations, including the synthesis of thieno[3,4-c]pyrazole fused systems and pyrazolo[3,4-d]pyridazin-7-one derivatives [1][2].

Antibacterial 4-Carboxylic Acid & Carbothioamide Pyrazoles

The 4-formyl group provides the requisite synthetic handle for generating pyrazole-4-carboxylic acids and pyrazole-4-carbothioamides that exhibit moderate antibacterial activity against Gram-positive pathogens including S. aureus and B. subtilis [1]. Programs targeting antibacterial lead identification or optimization can employ ethyl 4-formyl-1H-pyrazole-3-carboxylate as the starting material for synthesizing and evaluating new 4-functionalized pyrazole derivatives bearing diverse N1 and C3 substitution patterns [1].

Application
Selection Property
Validation Focus
Pyrazole library synthesis
NH scaffold for N1 functionalization
N-alkylation/arylation method scope
Agrochemical lead research
Scaffold with fungicidal derivative precedent
Fungicidal screening context (derivative)
Pyrazole-fused frameworks
Bifunctional aldehyde-ester reactivity
Condensation and cyclization optimization
Antibacterial derivative programs
4-formyl handle for carboxylic acid synthesis
Gram-positive antibacterial screening

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